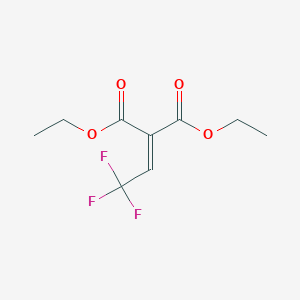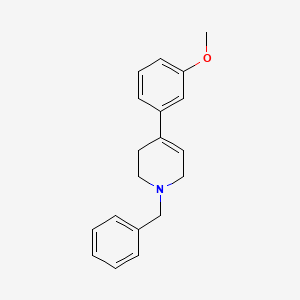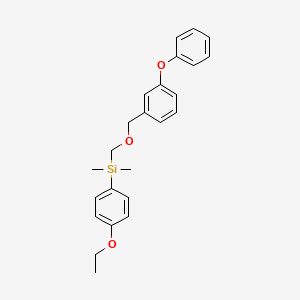
Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reagent in Organic Synthesis
Propanedioic acid, also known as bis(2,2,2-trifluoroethyl) malonate, is utilized as a nucleophile and an activated acyl donor in organic synthesis. It's a colorless liquid, insoluble in water but soluble in organic solvents like THF, dioxane, CH2Cl2, CHCl3, CH3CN, and others. The compound can be prepared from malonic acid and 2,2,2-trifluoroethanol, and its purity is analyzed using NMR. Due to its stability, it's significant in various synthetic processes and should be handled with precautions like avoiding skin contact and using it in a fume hood (Barragan-Montero & Clavel, 2007).
Electrochemical Fluorination
The compound has been studied in the electrochemical fluorination of glycols and esters of dicarboxylic acids. Processes involving its fluorination led to the production of difluoromalonic acid and other perfluorinated compounds, highlighting its utility in generating specialized chemicals with potential applications across various industries (Nagase, Abe, & Baba, 1968).
Lubricant Formulations
The compound is involved in synthesizing complex esters, which are evaluated for use as automotive gear lubricants. These esters, synthesized from various polyols and di-carboxylic acids, exhibit compatibility with extreme pressure additives and are readily biodegradable, indicating their applicability in eco-friendly and high-performance lubrication solutions (Nagendramma & Kaul, 2008).
Synthesis of Electron Donors
This compound is pivotal in synthesizing novel electron donors, which are characterized and utilized in propylene polymerization, enhancing the catalytic activities and properties of polypropylene. These applications underline its role in advancing materials science and polymer technology (Guo, Hu, & Chen, 2012).
Chemical Structure Analysis
Propanedioic acid is used in the preparation of functionalized N,O,O-ligands, with applications in X-ray diffraction and spectral analysis. Its involvement in forming molecular conformations that can coordinate metal atoms underscores its importance in chemical research and material sciences (Meskini et al., 2010).
Propriétés
IUPAC Name |
diethyl 2-(2,2,2-trifluoroethylidene)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O4/c1-3-15-7(13)6(5-9(10,11)12)8(14)16-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGBTXDUFHCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450535 | |
| Record name | Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152500-10-2 | |
| Record name | Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate](/img/structure/B3059375.png)



![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)


![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)


